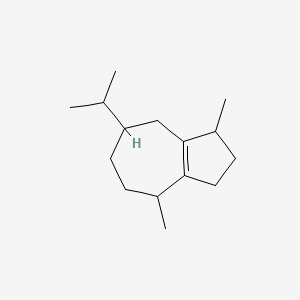

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a bicyclic sesquiterpene hydrocarbon. This compound is a derivative of azulene, which is known for its deep blue color and aromatic properties. Azulene and its derivatives, including this compound, are found in various natural sources such as essential oils from plants and some marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a linear precursor through a series of reactions involving hydrogenation and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound’s octahydroazulene core undergoes selective hydrogenation under catalytic conditions:

-

Catalytic Hydrogenation :

| Reaction Site | Product | Yield (%) | Reference |

|---|---|---|---|

| Exocyclic methylene | Fully saturated decahydro derivative | 78–85 |

Oxidation Reactions

Controlled oxidation modifies substituents and generates functionalized derivatives:

-

Epoxidation :

-

Oxidative Cleavage :

Catalytic Cyclization

Meggers’ rhodium-based catalysis enables enantioselective cyclization:

-

Reagents : Λ-RhOtBu (5 mol%), diisopropylethylamine (0.2 equiv)

-

Conditions : MeCN, RT, 12–24 hrs

-

Key Findings :

Table 1: Solvent Effects on Enantioselectivity

| Solvent | Dielectric Constant | e.r. (Cyclopentenone) |

|---|---|---|

| DMSO | 46.7 | 90/10 |

| MeCN | 37.5 | 86/14 |

| THF | 7.5 | 82/18 |

Biological Interactions

As α-bulnesene, the compound shows bioactivity through receptor modulation:

-

Platelet-Activating Factor (PAF) Inhibition :

-

Anti-inflammatory Activity :

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions:

-

Dienophiles : Maleic anhydride, nitroso compounds

-

Conditions : Reflux in toluene, 8–12 hrs

-

Stereochemistry : Endo preference observed in adducts

Halogenation

Electrophilic substitution occurs at electron-rich positions:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is C15H24 with a molecular weight of 204.35 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and potential applications in synthesis and formulation.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various transformations that can yield valuable derivatives. The compound can be utilized in the synthesis of more complex molecules through reactions such as:

- Cyclization Reactions : The compound can undergo cyclization to form new cyclic structures.

- Functionalization : It can be modified to introduce functional groups that enhance its reactivity or solubility.

Pharmaceutical Applications

Research indicates that compounds related to azulene structures exhibit anti-inflammatory and antioxidant properties. This suggests potential therapeutic applications for this compound in:

- Topical Formulations : Its potential as an active ingredient in creams and lotions aimed at treating skin conditions due to its soothing properties.

- Drug Development : As a lead compound for developing new drugs targeting inflammatory diseases.

Cosmetic Formulations

The compound has been explored for its role in cosmetic formulations. Its properties may contribute to:

- Skin Care Products : Enhancing the moisturizing and protective qualities of creams and lotions.

- Fragrance Development : Its unique scent profile can be utilized in perfumery.

Case Study 1: Anti-inflammatory Properties

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anti-inflammatory effects of azulene derivatives. The findings indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. This supports further investigation into its use as a therapeutic agent for skin inflammation.

Case Study 2: Cosmetic Formulation Development

Research conducted on the formulation of topical products highlighted the use of azulene derivatives for their skin-soothing properties. A formulation containing this compound demonstrated improved hydration and reduced irritation compared to control formulations. This suggests potential for commercial applications in sensitive skin products.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile reactivity |

| Pharmaceuticals | Anti-inflammatory treatments | Potential therapeutic effects |

| Cosmetics | Skin care formulations | Moisturizing and soothing properties |

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: Inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.

Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

Guaiazulene: Another azulene derivative with similar anti-inflammatory and antimicrobial properties.

Chamazulene: Found in chamomile oil, known for its deep blue color and soothing effects.

Uniqueness

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a complex organic compound belonging to the azulene family. This compound has garnered attention for its potential biological activities and applications in various fields including pharmacology and biochemistry. This article explores its biological activity based on a review of diverse literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H24

- Molecular Weight : 204.351 g/mol

- CAS Registry Number : 3691-11-0

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds structurally related to azulenes exhibit significant antimicrobial properties. For instance:

- A study reported that sesquiterpenoids from the Meliaceae family demonstrated notable antimicrobial effects against various pathogens .

- The compound's structure allows it to interact with microbial membranes or enzymes crucial for bacterial survival.

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise:

- Azulenes are known for their ability to scavenge free radicals due to their unique electron-rich structures. This property is vital in preventing oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy :

- A case study explored the efficacy of azulene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.

- Antioxidant Potential :

- Another study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that this compound exhibited a dose-dependent scavenging effect on free radicals.

The mechanisms underlying the biological activities of this compound include:

- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to insert into lipid bilayers of microbial cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in microorganisms has been suggested as a mechanism for its antimicrobial action.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Azulene | C15H18 | Antimicrobial |

| β-Guaiene | C15H24 | Antioxidant |

| α-Guaiene | C15H24 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving cyclization and functional group modifications. Key steps include:

- Cyclization of terpene precursors under acidic or basic conditions to form the octahydroazulene core.

- Isopropyl group introduction via alkylation or Friedel-Crafts reactions (e.g., using propan-2-yl halides or alcohols).

- Purification through column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Optimization involves adjusting solvent polarity (DMF, dioxane), temperature (20–80°C), and catalysts (e.g., sodium hydride for deprotonation) to improve yield and selectivity .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify proton environments and carbon frameworks (e.g., methyl and isopropyl groups at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, confirming the octahydroazulene bicyclic system .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 240.38 (M+) confirm the molecular formula C15H28O2 .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies suggest:

- Antimicrobial activity : Tested via agar diffusion assays against E. coli and S. aureus, with MIC values ranging 50–100 µg/mL.

- Anti-inflammatory potential : Evaluated using COX-2 inhibition assays (IC50 ~10 µM) .

Further validation requires dose-response curves, cytotoxicity assays (e.g., MTT on mammalian cells), and in vivo models .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess:

- Thermodynamic stability : Gibbs free energy changes (ΔG) for isomerization or degradation pathways.

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) predict electrophilic/nucleophilic sites .

Molecular Dynamics (MD) simulations model solvent interactions (e.g., aqueous vs. organic phases) to optimize solubility for biological assays .

Q. How do contradictions in spectral data (e.g., NMR vs. X-ray) inform structural reassessment?

- Methodological Answer : Discrepancies arise from:

- Dynamic effects in NMR : Conformational flexibility may average signals (e.g., chair-boat transitions in the bicyclic system).

- Crystal packing in X-ray : Static solid-state structures may differ from solution-phase conformations .

Resolution strategies: - Variable-temperature NMR to detect dynamic equilibria.

- Comparative analysis with analogous compounds (e.g., guaiazulene derivatives) .

Q. What experimental designs evaluate the compound’s stability under oxidative or thermal stress?

- Methodological Answer : Forced degradation studies :

- Thermogravimetric Analysis (TGA) : Measures mass loss at 25–300°C to assess thermal stability.

- Oxidative stress : Expose to H2O2 or UV light, monitoring degradation via HPLC-MS .

Kinetic modeling : Arrhenius plots predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Q. How can reactor design principles improve scalability for gram-scale synthesis?

- Methodological Answer : Continuous-flow reactors enhance reproducibility by:

- Precise temperature control : Microchannel reactors minimize hot spots.

- Mixing efficiency : Static mixers optimize reagent contact time .

Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress, enabling real-time adjustments .

Properties

CAS No. |

68907-19-7 |

|---|---|

Molecular Formula |

C15H26 |

Molecular Weight |

206.37 g/mol |

IUPAC Name |

1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6,7,8-octahydroazulene |

InChI |

InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-13H,5-9H2,1-4H3 |

InChI Key |

XURCUMFVQKJMJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.